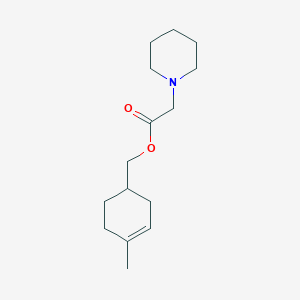
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate, also known as MPCA, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate is not fully understood. However, it has been suggested that (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic compounds. However, one limitation is that it may have limited solubility in certain solvents, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate and to determine its safety and efficacy in humans. Finally, the development of new synthesis methods for (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate may enable the production of more potent and selective analogs for therapeutic use.
Synthesis Methods
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate can be synthesized through a multi-step process starting from 4-methylcyclohex-3-en-1-one and piperidine. The first step involves the reaction of 4-methylcyclohex-3-en-1-one with methylmagnesium bromide to form 4-methyl-3-cyclohexen-1-ol. This intermediate compound is then reacted with piperidine and acetic anhydride to obtain (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate.
Scientific Research Applications
(4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. (4-methyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(4-methylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13-5-7-14(8-6-13)12-18-15(17)11-16-9-3-2-4-10-16/h5,14H,2-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVJDZHAACDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)COC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)
![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)